

GSK3494245: A Deep Dive into the Inhibition of Chymotrypsin-Like Proteasome Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3494245, also known as DDD01305143, is a novel small molecule inhibitor that has been investigated for its therapeutic potential against visceral leishmaniasis (VL), a parasitic disease caused by Leishmania species. The primary mechanism of action of **GSK3494245** is the potent and selective inhibition of the chymotrypsin-like (CT-L) activity of the parasite's 20S proteasome. This technical guide provides an in-depth overview of the core pharmacology of **GSK3494245**, focusing on its inhibitory effects on chymotrypsin-like activity, the experimental protocols used for its characterization, and its molecular mechanism of action.

Quantitative Analysis of Inhibitory Activity

GSK3494245 demonstrates potent and selective inhibition of the Leishmania donovani proteasome's chymotrypsin-like activity. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Potency of GSK3494245 Against Leishmania donovani and Human Cells



Assay Type	Target/Cell Line	Parameter	Value
Intramacrophage L. donovani Assay	L. donovani amastigotes (in THP-1 cells)	EC50	1.6 μM[1]
Cytotoxicity Assay	THP-1 human monocytic cell line	EC50	>100 μM

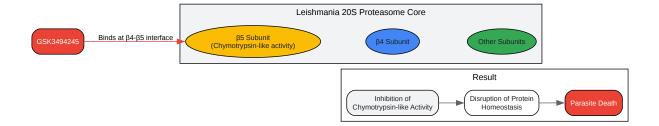
Table 2: Selectivity of **GSK3494245** for Parasite vs. Human Proteasome Chymotrypsin-Like Activity

Proteasome Source	Parameter	Value	Selectivity (Human/Parasite)
Leishmania donovani	IC50	Not explicitly quantified in abstracts	>37-fold
Human	IC50	Not explicitly quantified in abstracts	

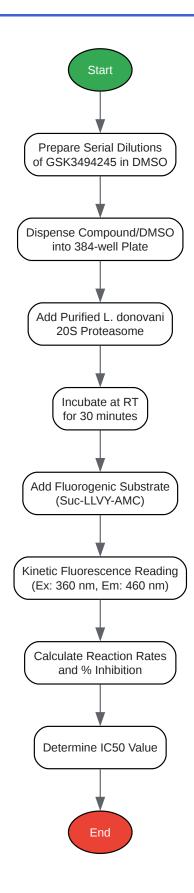
Mechanism of Action: Targeting the β5 Subunit

Detailed mode of action studies have confirmed that **GSK3494245** acts by directly inhibiting the chymotrypsin-like activity catalyzed by the $\beta 5$ subunit of the L. donovani proteasome.[1][2][3] Cryo-electron microscopy (cryo-EM) studies have revealed a unique binding site for the inhibitor. **GSK3494245** binds at the interface between the $\beta 4$ and $\beta 5$ subunits of the proteasome.[2] This binding site is distinct and exploits structural differences between the parasite and human proteasomes, which accounts for the compound's selectivity.[2] The inhibition of this essential enzymatic activity disrupts the parasite's protein homeostasis, leading to cell death.









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